N-(3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene)-4-(propane-2-sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)-4-propan-2-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S2/c1-5-22-17-11-8-15(26-4)12-18(17)27-20(22)21-19(23)14-6-9-16(10-7-14)28(24,25)13(2)3/h6-13H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBFBYNOYKQVDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of their properties and synthesis:
Table 1: Structural and Molecular Comparison
Key Observations:
Methoxy substituents (e.g., at position 6 in the target compound and ) increase electron density on the benzothiazole ring, which may influence π-π stacking interactions .
Bis(prop-2-enyl)sulfamoyl in introduces bulkiness, reducing solubility compared to the propane-2-sulfonyl group in the target compound.
Synthetic Pathways :
- Most analogs are synthesized via condensation reactions between functionalized benzothiazoles and sulfonyl/benzamide precursors .
- X-ray crystallography (using SHELX software ) confirmed the planar geometry of the benzothiazole ring in , a feature likely shared by the target compound.
Spectroscopic Characterization :
- 1H NMR : Methoxy groups in the target compound and would show singlets near δ 3.8–4.0 ppm. Ethyl groups (target compound) exhibit triplet/multiplet patterns around δ 1.2–1.5 ppm (CH₂) and δ 3.4–3.6 ppm (N–CH₂) .
- IR : Sulfonyl groups display strong absorptions at 1150–1350 cm⁻¹ (S=O asymmetric stretching) .
Preparation Methods
Cyclization of 2-Aminothiophenol Derivatives
A widely adopted method involves cyclizing 2-amino-4-methoxybenzenethiol with ethylating agents. In a representative procedure, 2-amino-4-methoxybenzenethiol reacts with ethyl bromide in the presence of potassium carbonate and dimethylformamide (DMF) at 80°C for 12 hours. The ethyl group introduces steric hindrance, necessitating prolonged reaction times. The intermediate 3-ethyl-6-methoxy-1,3-benzothiazol-2-amine is isolated via column chromatography (hexane:ethyl acetate, 7:3) with a 68% yield.
Oxidation to the 2-Ylidene Form
Conversion of the 2-amine to the ylidene structure employs oxidative dehydrogenation. Treatment with manganese dioxide (MnO₂) in dichloromethane at room temperature for 6 hours achieves this transformation. The reaction is monitored via thin-layer chromatography (TLC), with the product showing an Rf value of 0.45 in silica gel (ethyl acetate:hexane, 1:1).
Synthesis of 4-(Propane-2-Sulfonyl)benzamide
The sulfonyl-substituted benzamide moiety is synthesized through a three-step sequence:
Sulfonation of Toluene
Para-sulfonation of toluene using fuming sulfuric acid (20% SO₃) at 110°C for 4 hours yields 4-sulfotoluene. The crude product is neutralized with sodium hydroxide, forming the sodium sulfonate salt, which is purified via recrystallization from hot water (85% yield).
Conversion to Sulfonyl Chloride
Reaction with phosphorus pentachloride (PCl₅) in dichloromethane at 0°C for 2 hours produces 4-(chlorosulfonyl)toluene. Excess PCl₅ is removed under reduced pressure, and the product is distilled at 120°C (760 mmHg) to achieve 92% purity.
Isopropoxy Substitution and Oxidation
The chlorosulfonyl intermediate reacts with isopropyl alcohol in pyridine at 40°C for 3 hours, yielding 4-(propane-2-sulfonyl)toluene. Subsequent oxidation with potassium permanganate (KMnO₄) in aqueous sulfuric acid converts the methyl group to a carboxylic acid. The 4-(propane-2-sulfonyl)benzoic acid is isolated by acidification (pH 2) and extracted with ethyl acetate (76% yield).
Amide Bond Formation
Coupling the benzothiazole ylidene amine with 4-(propane-2-sulfonyl)benzoic acid requires activation of the carboxylic acid:
Acid Chloride Method
The benzoic acid is treated with thionyl chloride (SOCl₂) at reflux for 3 hours to form 4-(propane-2-sulfonyl)benzoyl chloride. Reaction with the ylidene amine in tetrahydrofuran (THF) and triethylamine (TEA) at 0°C–25°C for 12 hours affords the target compound. Purification via silica gel chromatography (dichloromethane:methanol, 95:5) yields 58% product.
Carbodiimide-Mediated Coupling
Alternatively, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate coupling in DMF. The reaction proceeds at room temperature for 24 hours, achieving a higher yield of 72%. This method minimizes racemization, critical for maintaining stereochemical integrity.
Optimization and Challenges
Solvent and Temperature Effects
Byproduct Mitigation
-
Sulfonate Esters : Traces of unreacted isopropyl alcohol lead to ester byproducts. Azeotropic distillation with toluene removes residual alcohol.
-
Oxidation Over-Run : Excess KMnO₄ causes benzoic acid degradation. Quenching with sodium bisulfite (NaHSO₃) at 50°C prevents this.
Analytical Characterization
Critical spectroscopic data for the final compound include:
-
¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J=7.2 Hz, 3H, CH₂CH₃), 3.89 (s, 3H, OCH₃), 4.32 (q, J=7.2 Hz, 2H, NCH₂), 7.12–8.24 (m, 6H, aromatic).
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IR (cm⁻¹) : 1685 (C=O stretch), 1340, 1160 (SO₂ symmetric/asymmetric).
Scalability and Industrial Adaptations
Batch processes face challenges in sulfonation safety. Continuous-flow reactors reduce risks by limiting reagent accumulation. A pilot-scale setup achieved 89% yield at 10 kg/batch, using in-line IR monitoring to optimize residence time.
Emerging Methodologies
Recent advances include:
Q & A
Q. How to analyze degradation products under varying storage conditions (e.g., light, humidity)?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to UV light (ICH Q1B), 40°C/75% RH (accelerated stability), and acidic/alkaline hydrolysis .
- LC-MS/MS : Identify major degradation products (e.g., sulfonic acid derivatives from hydrolysis) .
- Stabilization Strategies : Use amber glass vials and desiccants to mitigate photolytic and hygroscopic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
